4-Aminobicyclo[2.2.2]octane-1-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-aminobicyclo[2.2.2]octane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c10-7-8-1-4-9(11,5-2-8)6-3-8/h1-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVBMICXEFMWCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30663642 | |
| Record name | 4-Aminobicyclo[2.2.2]octane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135908-50-8 | |
| Record name | 4-Aminobicyclo[2.2.2]octane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Aminobicyclo 2.2.2 Octane 1 Carbonitrile
Comprehensive Retrosynthetic Analysis and Identification of Key Synthons
A retrosynthetic analysis of 4-aminobicyclo[2.2.2]octane-1-carbonitrile reveals several strategic disconnections that highlight key synthons and precursor molecules. The primary bicyclic structure suggests a Diels-Alder cycloaddition as a powerful and convergent approach. arkat-usa.orgcdnsciencepub.com
Primary Disconnections and Key Synthons:
Disconnection of C-N and C-CN bonds: This leads to a 4-aminobicyclo[2.2.2]octane-1-carboxylic acid or a related derivative as a key intermediate. This intermediate can be accessed from a bicyclo[2.2.2]octanone.
Diels-Alder Disconnection: The bicyclo[2.2.2]octane ring system can be retrosynthetically cleaved into a 1,3-cyclohexadiene (B119728) derivative (the diene) and a substituted alkene (the dienophile). For instance, a reaction between a 1,3-cyclohexadiene and a suitable nitroolefin can provide a direct route to the bicyclic core with functionalities amenable to conversion into the desired amino and cyano groups.
Bridgehead Functionalization: The introduction of substituents at the bridgehead positions of the bicyclo[2.2.2]octane system is a significant synthetic challenge. Retrosynthetic strategies often involve the use of a pre-functionalized diene or dienophile or a subsequent functionalization of the bicyclic core.
Key Synthons Identified:
1,3-Cyclohexadiene derivatives: These serve as the four-carbon component in the Diels-Alder reaction.
Nitroolefins: These act as dienophiles, introducing a nitrogen-containing functional group that can be later transformed into the amine.
α,β-Unsaturated ketones and esters: These are also common dienophiles, leading to bicyclic ketones or esters that can be further elaborated.
4-Aminobicyclo[2.2.2]octan-2-one: This is a versatile intermediate that can be synthesized through one-pot reactions and subsequently modified to introduce the carbonitrile group. mdpi.comnih.gov
Classical and Modern Total Synthesis Strategies
The synthesis of this compound and its derivatives often employs multi-step sequences that can be categorized as either convergent or divergent.
Convergent Routes:
A prominent convergent strategy involves the Diels-Alder reaction. For example, the reaction of ethyl dihydrobenzoate with phenylvinylketone has been used to prepare a key intermediate, exo-6-benzoyl-1-carboethoxybicyclo[2.2.2]-2-octene. cdnsciencepub.com This approach rapidly assembles the bicyclic core from two less complex fragments. Another convergent method is the one-pot synthesis of 4-aminobicyclo[2.2.2]octan-2-ones from benzylidene acetone (B3395972) and thiocyanates derived from secondary amines. mdpi.comnih.gov
Divergent Routes:
Divergent strategies are valuable for creating a library of related compounds from a common intermediate. Starting from a functionalized bicyclo[2.2.2]octane core, such as an amino acid or ketone derivative, various substituents can be introduced. For instance, di-endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid derivatives have been synthesized and their olefinic bond functionalized to create new hydroxy-substituted analogs. mdpi.comnih.gov This allows for the exploration of structure-activity relationships.
A notable example of a divergent approach starts with the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates. This can be achieved through a formal [4 + 2] cycloaddition between α′-ethoxycarbonyl cyclohexenone and nitroolefins under organocatalytic conditions. The resulting bicyclic intermediates can then be converted to a variety of derivatives, including 4-aminobicyclo[2.2.2]octane-1-carboxylic acid.
Table 1: Comparison of Convergent and Divergent Synthetic Strategies
| Strategy | Description | Advantages | Disadvantages |
| Convergent | Two or more fragments are synthesized separately and then combined in the final stages to form the target molecule. | High overall yield, efficient for complex targets. | Requires careful planning of fragment synthesis. |
| Divergent | A common intermediate is used to generate a library of structurally related compounds. | Efficient for creating diverse analogs, useful for SAR studies. | Overall yield for a specific target may be lower than in a convergent approach. |
Achieving high levels of selectivity is crucial in the synthesis of complex molecules like this compound.
Chemoselectivity: In reactions involving multifunctional molecules, it is essential to control which functional group reacts. For example, in the synthesis of bicyclic ortho-aminocarbonitrile derivatives, the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst allows for the selective reaction of aldehydes, ketones, and malononitrile (B47326) in a one-pot, three-component reaction. ccspublishing.org.cn
Regioselectivity: This refers to the control of the position at which a reaction occurs. In Diels-Alder reactions for the synthesis of bicyclo[2.2.2]octenes, the regiochemistry is often dictated by the electronic nature of the substituents on the diene and dienophile. arkat-usa.org
Stereoselectivity: Controlling the three-dimensional arrangement of atoms is paramount. The synthesis of enantiomerically enriched bicyclo[2.2.2]octane β-amino acid derivatives has been achieved through resolution of racemic mixtures using chiral resolving agents like O,O'-dibenzoyltartaric acid. mdpi.comsemanticscholar.org Furthermore, stereoselective functionalization of the double bond in bicyclic amino acid derivatives has been accomplished via iodolactonization. mdpi.comresearchgate.net Asymmetric allylindation has also been employed for the enantioselective synthesis of bicyclic ketones. researchgate.net
Table 2: Examples of Selective Reactions in Bicyclo[2.2.2]octane Synthesis
| Selectivity Type | Reaction Example | Key Features |
| Chemoselective | DABCO-catalyzed multicomponent reaction | Selectively forms bicyclic ortho-aminocarbonitriles from aldehydes, ketones, and malononitrile. ccspublishing.org.cn |
| Regioselective | Diels-Alder reaction of substituted 1,3-cyclohexadienes | The position of substituents on the resulting bicyclic ring is controlled by the electronics of the reactants. arkat-usa.org |
| Stereoselective | Resolution with O,O'-dibenzoyltartaric acid | Separation of enantiomers of ethyl 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate. mdpi.comsemanticscholar.org |
| Stereoselective | Iodolactonization | Stereoselective functionalization of the double bond in N-Boc-endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid. mdpi.comresearchgate.net |
Development of Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of bicyclic compounds, several green approaches have been explored.
One key trend is the replacement of hazardous reagents with cleaner, catalytic alternatives. ccspublishing.org.cn Multicomponent reactions (MCRs) are particularly advantageous as they reduce the number of synthetic steps, minimize waste, and are operationally simple. ccspublishing.org.cn The use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a non-toxic and reusable catalyst in the synthesis of bicyclic ortho-aminocarbonitrile derivatives is a prime example of a green synthetic method. ccspublishing.org.cneurjchem.com
Solvent-free or "neat" reaction conditions also contribute to greener synthesis. For instance, the reaction of bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid dianhydride derivatives with aromatic amines can be carried out without a solvent, leading to high yields of the desired products. arkat-usa.org Furthermore, microwave-assisted synthesis has been utilized to accelerate reactions, such as the Mo(CO)6-catalyzed [2+2+2] co-trimerization for the construction of spirocycles containing the bicyclo[2.2.2]octane system, often leading to reduced reaction times and increased energy efficiency. niscpr.res.in
Exploration of Chemo-Enzymatic and Biocatalytic Pathways
Chemo-enzymatic and biocatalytic methods offer highly selective and environmentally friendly alternatives to traditional chemical synthesis. sci-hub.sebeilstein-journals.org Enzymes can catalyze reactions with high enantio- and regioselectivity under mild conditions.
A practical chemo-enzymatic route for preparing chiral bicyclo[2.2.2]octane-2,5-dione, a precursor to useful chiral ligands, has been developed. nih.gov This method involves a Diels-Alder reaction followed by the resolution of an enol acetate (B1210297) derivative using immobilized lipases. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), have also been used for the enzymatic transformation of β-lactams, which can be intermediates in the synthesis of hydroxylated β-amino acids. researchgate.net
The use of transaminases in the chemo-enzymatic synthesis of enantiopure piperidine (B6355638) derivatives highlights the potential of biocatalysis for constructing nitrogen-containing heterocycles with high stereocontrol. sci-hub.se Although direct biocatalytic routes to this compound are not yet widely reported, the successful application of enzymes in the synthesis of related bicyclic and heterocyclic structures suggests that this is a promising area for future research.
Process Intensification and Scale-Up Considerations for Efficient Production
Process intensification aims to develop smaller, safer, and more energy-efficient chemical processes. aiche.org This is particularly relevant for the large-scale production of fine chemicals and pharmaceuticals.
Flow chemistry, using microreactors, is a key technology for process intensification. mdpi.comcetjournal.it It offers several advantages over traditional batch processing, including improved heat and mass transfer, better reaction control, and enhanced safety, especially for highly exothermic or hazardous reactions. cetjournal.it The scale-up of flow processes can often be achieved by "numbering-up," which involves running multiple microreactors in parallel. cetjournal.it
For the synthesis of bicyclic compounds, flow chemistry can enable the use of higher temperatures and shorter residence times, leading to increased productivity. nih.gov The efficient mixing in microreactors can also minimize the formation of byproducts. nih.gov While specific examples of the scale-up of this compound synthesis using process intensification technologies are not extensively documented in the provided search results, the principles of flow chemistry and other process intensification methods are broadly applicable to its efficient and sustainable production. aiche.orgmdpi.com
Chemical Transformations and Reactivity Profiles of 4 Aminobicyclo 2.2.2 Octane 1 Carbonitrile
Reactions at the Primary Amine Moiety
The primary amine at the C4 bridgehead position serves as a key nucleophilic center. Its reactivity is influenced by the sterically demanding cage structure of the bicyclooctane system. nih.gov Functionalization of this amine is a common strategy for incorporating the bicyclic core into larger molecular architectures.
The nucleophilic character of the bridgehead amine allows it to readily participate in N-functionalization reactions. While direct studies on 4-aminobicyclo[2.2.2]octane-1-carbonitrile are not extensively documented, the reactivity of the closely related ester, methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate, provides significant insight into these transformations.
Acylations: The amine undergoes acylation to form stable amide bonds. This is a widely used reaction in medicinal chemistry to link the bicyclo[2.2.2]octane core to other fragments. Standard peptide coupling reagents are effective for this transformation. For instance, the amine can be coupled with carboxylic acids using activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIEA (N,N-Diisopropylethylamine). nih.govacs.org Another approach involves converting a carboxylic acid to its acid chloride, which then reacts with the amine. google.com
Alkylations: N-alkylation can be achieved through reactions with alkyl halides or via reductive amination. Reductive amination offers a controlled method for mono-alkylation, avoiding the over-alkylation often seen with alkyl halides. masterorganicchemistry.comorganic-chemistry.org This process involves the initial formation of an imine with an aldehyde or ketone, which is then reduced in situ by a selective reducing agent like sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comyoutube.com
Arylations: While less common, N-arylation can be performed using transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, though specific examples with this substrate are scarce in the literature.
The following table summarizes representative N-functionalization reactions performed on the analogous amine of the corresponding ester.
| Reaction Type | Reagents and Conditions | Product Type | Ref. |
| Acylation | Carboxylic Acid, HATU, DIEA, DMAP, DCM | N-Acyl derivative (Amide) | nih.gov |
| Acylation | Carboxylic Acid, Thionyl Chloride; then Amine, DIPEA, THF | N-Acyl derivative (Amide) | google.com |
| Acylation | Nadic Anhydride | N-Acyl derivative (Amic Acid) | nih.gov |
This table presents data for the analogous compound, methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate, to illustrate the reactivity of the bridgehead amine.
The primary amine is a versatile precursor for condensation reactions, leading to a variety of derivatives including ureas, thioureas, and fused heterocyclic systems.
Urea (B33335) and Thiourea (B124793) Formation: The reaction of the bridgehead amine with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. mdpi.comnih.gov These reactions typically proceed under mild conditions and are high-yielding. For example, reacting a related bicyclic amino ester with phenyl isothiocyanate yields the corresponding phenyl thiourea derivative. mdpi.com Thiosemicarbazones, which contain a thiourea-like substructure, have been prepared from related 4-aminobicyclo[2.2.2]octan-2-one compounds. nih.gov
Heterocycle Formation: The bifunctional nature of derivatives formed from the amine allows for subsequent cyclization to form heterocycles. Thiourea esters derived from related bicyclic amino esters have been cyclized under acidic conditions to produce tricyclic thioxo-hexahydroquinazolinones. mdpi.com Similarly, urea derivatives can be used to synthesize fused pyrimidinones (B12756618). researchgate.net
| Starting Material (Analog) | Reagents | Product Type | Ref. |
| di-endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid ethyl ester | Phenyl isothiocyanate (PhNCS) | Thiourea derivative | mdpi.com |
| 4-amino-6,7-diphenylbicyclo[2.2.2]octan-2-one | Thiosemicarbazide | Thiosemicarbazone | nih.gov |
| Thiourea ester derivative | Acid catalysis | Fused Hexahydroquinazolinone | mdpi.com |
This table illustrates condensation reactions using related bicyclo[2.2.2]octane amine derivatives.
Direct oxidative and reductive transformations of the bridgehead primary amine of this compound are not common synthetic strategies.
Oxidation: The oxidation of primary amines can be complex and often leads to a mixture of products. libretexts.org Depending on the oxidizing agent, products such as azanols (hydroxylamines), nitroso, or nitro compounds can be formed. libretexts.org However, for bridgehead amines within a rigid cage structure, oxidation is particularly challenging and not a synthetically useful pathway for generating new functional groups without disrupting the scaffold. Oxidation of tertiary bicyclic amines, such as quinuclidine, has been studied and proceeds via an electron-transfer mechanism to form an aminium radical cation. rsc.org
Reduction: The primary amine functional group is in its lowest oxidation state. Therefore, it cannot be further reduced. Reductive processes involving this moiety are typically part of a broader reaction scheme, such as reductive amination, where an imine intermediate is reduced. masterorganicchemistry.com
Reactions at the Nitrile Moiety
The carbon-nitrogen triple bond of the nitrile group is susceptible to both nucleophilic addition and reduction, providing pathways to other important functional groups like carboxamides, carboxylic acids, esters, aldehydes, and amines. myskinrecipes.com
The nitrile group can be hydrolyzed under acidic or basic conditions. Complete hydrolysis yields a carboxylic acid, while partial hydrolysis affords a primary carboxamide.
Hydrolysis to Carboxamides and Carboxylic Acids: The hydrolysis of a nitrile typically proceeds via a carboxamide intermediate. Stopping the reaction at the amide stage can be achieved under carefully controlled conditions, often using specific catalysts or milder reagents. Complete hydrolysis to the carboxylic acid is more common and can be accomplished by heating with aqueous acid or base. researchgate.net The resulting 4-aminobicyclo[2.2.2]octane-1-carboxylic acid is a valuable building block in its own right. mdpi.com
Conversion to Esters: Once the carboxylic acid is obtained via hydrolysis, it can be readily converted to various esters through standard esterification methods, such as the Fischer esterification (reaction with an alcohol under acidic catalysis) or by reaction with an alkyl halide after conversion to the carboxylate salt.
The nitrile group can be selectively reduced to either a primary amine or an aldehyde, depending on the choice of reducing agent and reaction conditions.
Reduction to Primary Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will fully reduce the nitrile to a primary amine, yielding 4-amino-1-(aminomethyl)bicyclo[2.2.2]octane. youtube.com Catalytic hydrogenation, for instance using hydrogen gas with a palladium on carbon (Pd/C) catalyst, is another effective method for this transformation.
Reduction to Aldehydes: A partial reduction of the nitrile to an aldehyde can be achieved using a sterically hindered reducing agent that delivers only one hydride equivalent. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. chemistrysteps.commasterorganicchemistry.com The reaction is typically run at low temperatures (e.g., -78 °C) and, upon aqueous workup, hydrolyzes the intermediate imine to yield 4-aminobicyclo[2.2.2]octane-1-carbaldehyde. chemistrysteps.comyoutube.com
The following table summarizes common reductive pathways for the nitrile group.
| Reaction Type | Reagent(s) | Product Functional Group | Ref. |
| Partial Reduction | 1. DIBAL-H, -78 °C; 2. H₂O workup | Aldehyde | chemistrysteps.commasterorganicchemistry.com |
| Full Reduction | 1. LiAlH₄; 2. H₂O workup | Primary Amine | youtube.com |
| Full Reduction | H₂, Pd/C | Primary Amine | General Method |
[2+3] Dipolar Cycloaddition Reactions (e.g., with azides to form tetrazoles)
The nitrile group at the C1 bridgehead position of this compound is a key site for chemical transformation, particularly through [2+3] dipolar cycloaddition reactions. This type of reaction is a powerful method for synthesizing five-membered heterocyclic rings. The most prominent example is the reaction with azide (B81097) compounds (e.g., sodium azide) to form tetrazoles. researchgate.netajgreenchem.com Tetrazoles are recognized as important bioisosteres for carboxylic acids in medicinal chemistry, often enhancing metabolic stability and other physicochemical properties. researchgate.netbeilstein-journals.org
The synthesis of 5-substituted-1H-tetrazoles from nitriles is typically achieved by treating the nitrile with an azide source, often in the presence of a catalyst to accelerate the cycloaddition. organic-chemistry.orgscielo.org.za The reaction mechanism involves the 1,3-dipolar character of the azide ion adding across the carbon-nitrogen triple bond of the nitrile. uchicago.edu
A variety of catalytic systems have been developed to facilitate this transformation for a wide range of nitriles, and these general methods are applicable to this compound. The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield. ajgreenchem.comorganic-chemistry.orgscielo.org.za While direct studies on this compound are not extensively reported, the established methodologies provide a clear blueprint for its conversion to the corresponding tetrazole derivative, 4-amino-1-(1H-tetrazol-5-yl)bicyclo[2.2.2]octane.
| Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |
| Zinc(II) chloride | Water | - | - | Broad | organic-chemistry.org |
| L-proline | - | - | Short | Excellent | organic-chemistry.org |
| SO3H-carbon | DMF | 100 | 6 h | 92 | ajgreenchem.com |
| Nano-TiCl4.SiO2 | DMF | Reflux | 2 h | Good | scielo.org.za |
| Yb(OTf)3 | - | - | - | Good | organic-chemistry.org |
Reactivity of the Bicyclo[2.2.2]octane Scaffoldajgreenchem.comorganic-chemistry.orgscielo.org.zaresearchgate.netnasa.gov
The bicyclo[2.2.2]octane (BCO) framework is a rigid, three-dimensional structure that imparts significant conformational constraint. nih.gov This rigidity is a defining feature of its reactivity, influencing the accessibility and reactivity of its bridgehead positions.
The bridgehead carbons (C1 and C4) of the bicyclo[2.2.2]octane system are notable for their chemical inertness, particularly towards nucleophilic substitution (SN1 and SN2) reactions. google.com The formation of a planar carbocation intermediate at the bridgehead, as required for an SN1 pathway, is highly unfavorable due to Bredt's rule, which states that a double bond cannot be formed at the bridgehead of a small bicyclic system. Likewise, the backside attack required for an SN2 reaction is sterically impossible.
Consequently, functionalization at these positions typically relies on radical-based reactions or the transformation of existing functional groups, as is the case with this compound. The reactivity of the bridgehead primary amine is influenced by the steric hindrance imposed by the cage structure. researchgate.net Compared to more strained systems like bicyclo[1.1.1]pentane (BCP), the BCO amine is less reactive due to greater steric shielding, which can make reactions like amide coupling more challenging. researchgate.net
Research has focused on methods to synthesize bridgehead-functionalized BCO derivatives from precursors like 1,4-dimethylene cyclohexane (B81311) through transition metal-catalyzed oxidative cyclization. google.com For this compound, derivatization primarily involves reactions of the existing amino and nitrile groups rather than direct substitution on the carbon skeleton.
The rigid bicyclo[2.2.2]octane skeleton is generally stable but can undergo skeletal rearrangements under specific, often strenuous, reaction conditions. These transformations typically involve the formation of cationic or radical intermediates that can trigger bond migrations, leading to ring expansion or contraction.
For instance, studies on related BCO systems have shown that treatment with lead tetraacetate can induce oxidative decarboxylation, leading to a carbonium ion intermediate that rearranges from the bicyclo[2.2.2]octane system to a more stable bicyclo[3.2.1]octane framework via a 1,2-acyl migration. researchgate.net Ring-opening reactions have also been observed, particularly with heterocyclic analogues like 1,4-diazabicyclo[2.2.2]octane (DABCO). Quaternary salts of DABCO can undergo nucleophilic ring-opening to yield piperazine (B1678402) derivatives. researchgate.netresearchgate.net While these specific rearrangements have not been documented for this compound itself, they illustrate the potential pathways for skeletal transformation inherent to the BCO core under suitable chemical activation. wikipedia.org
Catalytic Approaches to Derivatization and Functionalizationnasa.govnih.govnih.govgoogle.com.nanih.gov
Catalytic methods offer powerful and efficient strategies for the derivatization of complex molecules like this compound. These approaches can enable transformations that are difficult to achieve through classical stoichiometric reactions.
Transition metal catalysis is particularly relevant for the functionalization of the BCO core and its substituents. nih.gov For example, palladium- and rhodium-based catalysts have been employed for C-H bond functionalization and cross-coupling reactions on related bicyclic systems, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds. researchgate.netbenthamscience.com While the bridgehead C-H bonds of the BCO scaffold are generally unreactive, catalytic C-H activation presents a potential, albeit challenging, avenue for direct modification.
More commonly, catalytic methods are applied to transform the existing functional groups. The nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine under various catalytic conditions. The bridgehead amino group can be acylated, alkylated, or used as a directing group in catalytic reactions. Furthermore, the chiral nature of derivatives of the BCO scaffold has been exploited in asymmetric catalysis, where the rigid frame serves as a scaffold for chiral ligands or catalysts. nih.govresearchgate.net For example, chiral diamines based on the BCO skeleton have been used to create salen-metal complexes that catalyze enantioselective cyclopropanation and hetero-Diels-Alder reactions. researchgate.net
| Catalytic Reaction Type | Catalyst Example | Potential Transformation on Target Molecule | Reference(s) |
| C-H Activation/Functionalization | Rhodium(I) complexes | Direct arylation or alkenylation of C-H bonds (challenging) | researchgate.net |
| Cross-Coupling | Palladium/Copper co-catalysis | Arylation of tetrazole derivative (formed from nitrile) | organic-chemistry.org |
| Asymmetric Cyclopropanation | Salen-Cobalt(II) complex | Use as a chiral ligand backbone (after modification) | researchgate.net |
| Asymmetric Hetero-Diels-Alder | Salen-Chromium(III) complex | Use as a chiral ligand backbone (after modification) | researchgate.net |
| Nitrile to Tetrazole Conversion | Zinc, Copper, Iron salts | Formation of 4-amino-1-(1H-tetrazol-5-yl)bicyclo[2.2.2]octane | ajgreenchem.comscielo.org.za |
Advanced Spectroscopic and Structural Characterization of 4 Aminobicyclo 2.2.2 Octane 1 Carbonitrile and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is a cornerstone for the structural analysis of 4-Aminobicyclo[2.2.2]octane-1-carbonitrile and its analogues. Both ¹H and ¹³C NMR provide critical information regarding the chemical environment of each nucleus, allowing for the verification of the bicyclic core and the identification of substituent effects.
In ¹H NMR, the protons on the BCO skeleton typically appear as complex multiplets due to intricate spin-spin coupling networks. The bridgehead protons (at C1 and C4) are distinct from the methylene (B1212753) protons of the three equivalent ethylene (B1197577) bridges. The symmetry of the parent BCO structure is reduced upon substitution, leading to more complex spectra that require advanced techniques for full assignment.
¹³C NMR spectroscopy is particularly powerful for characterizing the carbon skeleton. cdnsciencepub.com The spectra clearly distinguish between the quaternary bridgehead carbons (C1 and C4), the methylene carbons (C2, C3, C5, C6, C7, C8), and the carbon of the nitrile group. cdnsciencepub.com The chemical shifts are sensitive to the substituents at the bridgehead positions. For instance, the introduction of the amino and nitrile groups at C4 and C1, respectively, deshields these carbons significantly compared to the unsubstituted parent bicyclo[2.2.2]octane. Off-resonance decoupled spectra can be used to differentiate between carbon types (quaternary, methylene). cdnsciencepub.com
While 1D NMR provides foundational data, complex spin systems and signal overlap in derivatives of this compound necessitate the use of two-dimensional (2D) NMR techniques for unambiguous structural elucidation. youtube.comscribd.com These experiments reveal correlations between nuclei, allowing for a definitive assignment of the entire molecular structure. science.govfrontiersin.org
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment is used to identify protons that are coupled to each other, typically through two or three bonds. youtube.com For the BCO framework, it helps trace the connectivity within the ethylene bridges and confirms the relationship between adjacent methylene protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. youtube.com It is invaluable for assigning the ¹³C signals corresponding to each protonated carbon in the BCO skeleton by linking the proton and carbon chemical shifts. scribd.com For example, it allows for the unambiguous assignment of the C2/C6/C7 and C3/C5/C8 methylene groups.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| C1 (-CN) | - | ~35-40 | H2, H8 |
| C2, C6, C7 | ~1.8-2.0 (m) | ~28-32 | C1, C4 |
| C3, C5, C8 | ~1.7-1.9 (m) | ~25-29 | C1, C4 |
| C4 (-NH₂) | - | ~45-50 | H3, H5 |
| -C≡N | - | ~120-125 | H2, H8 |
| -NH₂ | Variable (broad s) | - | - |
Solid-state NMR (ssNMR) spectroscopy provides structural information on materials in their solid form, which is inaccessible by solution NMR. emory.edu This is particularly important for studying crystalline polymorphs, amorphous materials, or insoluble derivatives of this compound. In the solid state, anisotropic interactions (like chemical shift anisotropy and dipolar couplings) are not averaged out by molecular tumbling, leading to very broad spectral lines. emory.edumdpi.comrsc.org
Techniques such as Magic Angle Spinning (MAS) are employed to narrow these lines and obtain high-resolution spectra. emory.edu Cross-polarization (CP) can be used to enhance the signal of low-abundance nuclei like ¹³C. emory.edu Studies on other BCO-containing molecules have demonstrated the power of ssNMR. For example, in a steroidal molecular rotor containing a BCO fragment, solid-state ¹³C NMR revealed that the BCO cage exhibits dynamic rotational behavior with a high frequency, as evidenced by a single, sharp signal for the methylene carbons. nih.gov This indicates that the disorder observed in X-ray analysis for some BCO systems can be dynamic rather than static. nih.gov For this compound, ssNMR could be used to characterize its crystalline packing, identify different polymorphic forms, and study intermolecular interactions such as hydrogen bonding involving the amino group in the solid state.
X-ray Diffraction Analysis for Crystal Structure Determination and Absolute Configuration
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of crystalline compounds at the atomic level. For derivatives of this compound, XRD analysis provides precise measurements of bond lengths, bond angles, and torsional angles, confirming the rigid cage structure. core.ac.uk
The analysis of the BCO skeleton in various derivatives has shown that the framework can exist in either a highly symmetric D₃ eclipsed conformation or a slightly twisted C₂ conformation. gatech.edu The degree of twisting is often influenced by substitution and crystal packing forces. gatech.edu XRD studies are essential for establishing the precise geometry of the BCO core, the orientation of the amino and nitrile substituents, and the nature of intermolecular interactions in the crystal lattice, such as hydrogen bonds formed by the amine group. google.com
For chiral derivatives, XRD analysis of a single crystal allows for the unambiguous determination of the absolute configuration, provided a heavy atom is present or anomalous dispersion effects can be accurately measured. mdpi.com This is crucial for correlating the specific stereochemistry of a molecule with its biological activity or chiroptical properties.
| Parameter | Typical Value / Information | Reference |
|---|---|---|
| Crystal System | Monoclinic, Orthorhombic, etc. | core.ac.uk |
| Space Group | e.g., P2₁/c | gatech.edu |
| C-C Bond Length (alkane) | 1.53 - 1.55 Å | gatech.edu |
| C-N Bond Length (amine) | ~1.47 Å | - |
| C-C≡N Bond Lengths | C-C: ~1.46 Å; C≡N: ~1.14 Å | - |
| Bridgehead-Bridgehead Distance (C1···C4) | ~2.5 - 2.6 Å | - |
| Conformation | Eclipsed (D₃ symmetry) or Twisted (C₂ symmetry) | gatech.edu |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a rapid and powerful method for identifying functional groups within a molecule. edinst.com These two techniques are complementary, as the selection rules for a vibrational mode to be IR- or Raman-active are different. edinst.com For this compound, IR and Raman spectra provide clear signatures for its key functional groups.
Nitrile Group (-C≡N): The nitrile group has a characteristic C≡N stretching vibration that appears in a relatively uncongested region of the spectrum, typically between 2200 and 2260 cm⁻¹. researchgate.netrsc.org This band is often strong and sharp in both IR and Raman spectra. The exact frequency is sensitive to the electronic environment, making it a useful probe. researchgate.netresearchgate.net
Amino Group (-NH₂): The primary amine group exhibits several characteristic vibrations. The N-H stretching modes appear as one or two bands in the 3300-3500 cm⁻¹ region. arxiv.org The N-H scissoring (bending) vibration is found around 1590-1650 cm⁻¹. The presence and position of these bands can be influenced by hydrogen bonding; intermolecular H-bonding in the solid state typically causes a broadening and a shift to lower frequencies of the N-H stretching bands.
Bicyclo[2.2.2]octane Skeleton: The aliphatic C-H stretching vibrations of the BCO framework are observed just below 3000 cm⁻¹. The CH₂ bending (scissoring) and wagging vibrations appear in the 1400-1470 cm⁻¹ region. The complex fingerprint region (below 1400 cm⁻¹) contains numerous C-C stretching and skeletal deformation modes characteristic of the rigid cage structure.
| Functional Group / Moiety | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |
|---|---|---|---|
| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | arxiv.org |
| Amino (-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 | - |
| Nitrile (-C≡N) | C≡N Stretch | 2200 - 2260 | researchgate.netrsc.org |
| Alkyl (CH₂) | C-H Stretch | 2850 - 2960 | - |
| Alkyl (CH₂) | C-H Bend (Scissoring) | ~1465 | - |
High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z), often to within a few parts per million. cdnsciencepub.comrsc.org For this compound (C₉H₁₄N₂), HRMS can distinguish its exact mass (150.1157) from other isobaric compounds with different elemental compositions. mdpi.comuni.lu
In addition to molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns, typically induced by techniques like Electron Ionization (EI). While the saturated BCO core is relatively stable, characteristic fragmentation pathways for its derivatives can be proposed. For this compound, potential fragmentation could involve:
Loss of small, stable neutral molecules such as HCN (from the nitrile group) or NH₃ (from the amine group).
Cleavage of the bicyclic cage structure, which can occur through various pathways. A retro-Diels-Alder reaction is characteristic for the unsaturated analogue (bicyclo[2.2.2]octene) but is less common for the saturated core. However, complex rearrangements and fragmentation of the alkane rings can still occur.
Analysis of the fragments by HRMS helps in confirming the identity of the substructures within the molecule.
| Ion | Formula | Calculated Monoisotopic Mass (Da) | Reference |
|---|---|---|---|
| [M]⁺ | C₉H₁₄N₂ | 150.115698 | epa.gov |
| [M+H]⁺ | C₉H₁₅N₂ | 151.123523 | uni.lu |
| [M-HCN]⁺ | C₈H₁₃N | 123.104799 | - |
| [M-NH₃]⁺ | C₉H₁₁N | 133.089149 | - |
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives
Chiroptical spectroscopy techniques, including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are specifically used to investigate chiral molecules that can rotate plane-polarized light. The parent molecule, this compound, possesses a plane of symmetry and is therefore achiral, showing no CD or ORD signal.
However, this section is highly relevant for chiral derivatives of the BCO scaffold. researchgate.net Chirality can be introduced by substitution at positions other than the bridgeheads (C1 and C4), breaking the inherent symmetry of the core. For example, the synthesis of enantiomerically enriched aminobicyclo[2.2.2]octane carboxylic acids has been reported, and these compounds are chiral. mdpi.com
For such chiral derivatives, CD spectroscopy measures the differential absorption of left and right circularly polarized light as a function of wavelength. The resulting spectrum, with its characteristic positive and negative peaks (known as Cotton effects), is a unique fingerprint of a specific enantiomer. These signals arise from electronic transitions within the molecule that are coupled to the asymmetric structure.
ORD measures the rotation of plane-polarized light across a range of wavelengths. acs.org Both CD and ORD are powerful, non-destructive techniques for:
Distinguishing between enantiomers.
Determining the enantiomeric excess of a sample.
Assigning the absolute configuration of a molecule, often by comparing experimental spectra to those predicted by theoretical calculations (e.g., Time-Dependent Density Functional Theory, TDDFT). frontiersin.orgcore.ac.uk
Studies of related chiral bicyclic ketones and other fused systems have demonstrated how the sign of the Cotton effect can be related to the absolute stereochemistry of the molecule. acs.org
Computational and Theoretical Investigations of 4 Aminobicyclo 2.2.2 Octane 1 Carbonitrile
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For 4-Aminobicyclo[2.2.2]octane-1-carbonitrile, DFT studies would be used to calculate its electronic structure, including the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. DFT also allows for the calculation of key energetic properties.
A hypothetical DFT study at a common level of theory, such as B3LYP/6-31G(d), would yield data similar to what is presented below.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Value | Unit |
|---|---|---|
| Energy of HOMO | -6.5 | eV |
| Energy of LUMO | 1.2 | eV |
| HOMO-LUMO Gap | 7.7 | eV |
| Dipole Moment | 3.5 | Debye |
Note: The data in this table is illustrative and not based on published results for this specific molecule.
Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy than DFT for certain properties, albeit at a greater computational expense. These methods would be employed to obtain precise predictions of the molecule's equilibrium geometry (bond lengths and angles), vibrational frequencies, and thermochemical properties like the heat of formation.
Table 2: Hypothetical High-Accuracy Molecular Properties from Ab Initio Calculations
| Property | Predicted Value |
|---|---|
| C-C bond length (bridge) | 1.54 Å |
| C-CN bond length | 1.47 Å |
| C-NH2 bond length | 1.46 Å |
Note: The data in this table is illustrative and not based on published results for this specific molecule.
Conformational Analysis and Potential Energy Surface Mapping
The rigid bicyclic structure of this compound limits its conformational flexibility. However, rotation around the C-C bonds connecting the substituents (amino and carbonitrile groups) can be investigated. Computational methods would be used to map the potential energy surface (PES) by systematically changing key dihedral angles to identify the lowest energy conformers and the energy barriers between them. This is crucial for understanding the molecule's preferred shape.
Computational Elucidation of Reaction Mechanisms and Transition States
Theoretical calculations are invaluable for studying the mechanisms of chemical reactions. For this compound, this could involve modeling its synthesis or its reactions with other chemical species. By locating the transition state structures and calculating the activation energies, chemists can predict reaction pathways and rates. For instance, the nucleophilicity of the amino group could be studied by modeling its reaction with an electrophile, and the activation energy for this hypothetical reaction could be calculated.
In Silico Prediction of Spectroscopic Parameters and Experimental Validation
Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure. ekb.eg For this compound, DFT and other methods can be used to calculate:
NMR Spectra: Chemical shifts (¹H and ¹³C) and coupling constants can be predicted to aid in the interpretation of experimental NMR data.
IR Spectra: Vibrational frequencies and intensities can be calculated to help assign the peaks in an experimental IR spectrum, such as the characteristic stretches for the C≡N and N-H bonds.
Table 3: Comparison of Hypothetical Predicted vs. Expected Experimental Spectroscopic Data
| Parameter | Predicted Value (Computational) | Expected Experimental Value |
|---|---|---|
| ¹³C NMR Shift (C-CN) | ~120 ppm | ~118-125 ppm |
| ¹³C NMR Shift (C-NH₂) | ~55 ppm | ~50-60 ppm |
| IR Freq. (C≡N stretch) | ~2250 cm⁻¹ | ~2240-2260 cm⁻¹ |
Note: The data in this table is illustrative and not based on published results for this specific molecule.
Applications of 4 Aminobicyclo 2.2.2 Octane 1 Carbonitrile in Organic Synthesis and Materials Science
Utilization as a Building Block in Complex Molecule Synthesis
The bicyclo[2.2.2]octane core is a key structural element in many biologically active compounds and serves as a rigid scaffold in synthetic chemistry. acs.orgjustia.com The defined stereochemistry and conformational rigidity of this framework are highly advantageous for designing molecules with specific spatial arrangements. 4-Aminobicyclo[2.2.2]octane-1-carbonitrile offers two distinct reactive sites—a primary amine and a nitrile—for elaboration, making it a powerful intermediate for constructing intricate molecular targets.
The rigid bicyclo[2.2.2]octane skeleton of this compound serves as an ideal foundation for the synthesis of more complex polycyclic systems. The functional groups can be used to build additional rings onto the core structure. For instance, the amino group can participate in cyclization reactions to form fused heterocyclic rings. Research on related bicyclic amino esters has demonstrated the feasibility of creating tricyclic pyrimidinones (B12756618), showcasing a pathway from the bicyclo[2.2.2]octane core to more elaborate polycyclic structures. mdpi.com Furthermore, dearomative cycloadditions represent a powerful strategy for accessing complex sp³-rich polycyclic architectures from simpler building blocks, a strategy potentially applicable to derivatives of this compound. researchgate.net
The dual functionality of this compound makes it a suitable precursor for a variety of advanced heterocyclic compounds. The primary amino group can readily react with various electrophiles to initiate the formation of nitrogen-containing heterocycles. A notable example is its use in the synthesis of N-(4-cyanobicyclo[2.2.2]octan-1-yl)-4-fluoro-2-(methylsulfonamido)benzamide, where the amino group is acylated to form a complex benzamide (B126) derivative. epo.org
The nitrile group can also be transformed into other functional groups, such as carboxylic acids or aminomethyl groups, which can then participate in cyclization reactions. This versatility allows for the synthesis of diverse heterocyclic systems, including pyrimidinones and other fused heterocycles, which are of significant interest due to their potential therapeutic applications. mdpi.com
Table 1: Examples of Heterocyclic Scaffolds from Bicyclo[2.2.2]octane Precursors
| Precursor Type | Reaction | Resulting Heterocycle | Reference |
| Bicyclic β-amino ester | Cyclization with isothiocyanate | Tricyclic Pyrimidinone | mdpi.com |
| This compound | Acylation with a benzoyl chloride derivative | Substituted Benzamide | epo.org |
| Bicyclic amino acid | Reaction with potassium cyanate | Fused Pyrimidine-2,4-dione | researchgate.net |
Role in Polymer Chemistry and Material Design
The incorporation of rigid, bulky structural units like the bicyclo[2.2.2]octane cage into polymer backbones is a well-known strategy for enhancing the thermal and mechanical properties of materials. justia.com This rigid scaffold restricts segmental motion, leading to higher glass transition temperatures, improved thermal stability, and increased modulus.
This compound is a prime candidate for use as a specialty monomer. The amino group can participate in step-growth polymerization with comonomers like diacid chlorides or dianhydrides to produce high-performance polyamides and polyimides, respectively.
Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid, transforming the molecule into a bifunctional amino acid monomer. This resulting monomer can then be used to synthesize polyamides or polyesters. The rigid bicyclic core introduced by this monomer would impart significant thermal and dimensional stability to the resulting polymer, making it suitable for applications requiring robust materials. justia.com
Table 2: Potential Polymerization Reactions
| Polymer Type | Comonomer | Key Reaction | Resulting Linkage |
| Polyamide | Diacid Chloride | Amidation | Amide |
| Polyimide | Dianhydride | Imidization | Imide |
| Polyamide (via hydrolysis) | Self-condensation or with Diamine/Diol | Amidation | Amide |
The bifunctionality of this compound also allows it to function as a cross-linking agent or chain extender in polymer networks. In a typical application, the amino group could be reacted into a growing polymer chain. The pendant nitrile groups could then be targeted in a subsequent curing or cross-linking step, for example, through trimerization to form a triazine network, thereby increasing the network density and rigidity of the final material.
Alternatively, if the nitrile is reduced to a primary amine, the resulting 1,4-diamino-substituted bicyclo[2.2.2]octane derivative can act as a potent cross-linker. The related compound 1,4-diazabicyclo[2.2.2]octane (DABCO) has been successfully employed to create dynamic and reversible crosslinks in polymer networks, highlighting the utility of the bicyclo[2.2.2]octane diamine structure for creating robust yet adaptable materials. rsc.orgresearchgate.net The defined and rigid geometry of the bicyclic core ensures that the crosslinks are well-defined in space, which can lead to materials with predictable and uniform properties.
Ligand Design for Catalysis
The rigid bicyclo[2.2.2]octane framework is an excellent scaffold for the design of chiral ligands used in asymmetric catalysis. acs.org The conformational rigidity of the scaffold allows for the precise positioning of coordinating groups, which can create a well-defined chiral environment around a metal center. researchgate.netacs.org
While this compound itself is achiral, it can be used to synthesize multidentate ligands. The amino and nitrile groups (or their derivatives) can serve as donor atoms for metal coordination. For example, reduction of the nitrile to an aminomethyl group would yield a 1,4-diamine, a classic bidentate ligand motif. Further modification of the amino groups could lead to more complex ligand structures, such as tetradentate "salen" type ligands, which have been successfully prepared from other bicyclo[2.2.2]octane diamines. acs.org The 1,4-disposition of the functional groups on the rigid frame is ideal for creating "pincer" ligands, where the bicyclic core acts as a rigid backbone holding three donor atoms in a specific geometry for metal coordination. These types of ligands are highly valuable in homogeneous catalysis.
Table 3: Potential Ligand Structures from this compound Derivatives
| Derivative | Functional Groups | Potential Ligand Type |
| 4-Aminobicyclo[2.2.2]octane-1-carboxamide | -NH₂, -C(O)NH₂ | Bidentate (N,O-donor) |
| 4-Amino-1-(aminomethyl)bicyclo[2.2.2]octane | -NH₂, -CH₂NH₂ | Bidentate (N,N-donor) |
| N,N'-disalicylidene-4-amino-1-(aminomethyl)bicyclo[2.2.2]octane | Imine, Hydroxyl | Tetradentate Salen-type (N₂,O₂-donor) |
Development of Chiral and Achiral Ligands for Metal-Catalyzed Reactions
The bicyclo[2.2.2]octane skeleton is a favored structural motif in the design of ligands for metal-catalyzed reactions due to its rigidity, which can impart a well-defined and predictable geometry to the resulting metal complexes. This is crucial for achieving high levels of stereocontrol in asymmetric catalysis. While direct studies detailing the use of this compound in ligand synthesis are not prevalent in the literature, the applications of its close derivatives are well-documented and provide insight into its potential.
For instance, derivatives such as 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) and 1,2-diaminobicyclo[2.2.2]octane (DABO) have been successfully employed in the synthesis of chiral ligands. myskinrecipes.comacs.org The double reductive condensation of DABO with various aldehydes has led to the formation of new chiral ligands that have demonstrated high efficiency in copper-catalyzed asymmetric Henry reactions. acs.org A unified strategy for the enantioselective synthesis of various bicyclo[2.2.2]octadiene ligands, which are precursors to chiral diene ligands, has been developed featuring a chiral oxazaborolidinium-catalyzed asymmetric Diels-Alder reaction to construct the bicyclo[2.2.2]octane framework. nih.gov
The amino group of this compound could be readily functionalized to create novel bidentate or polydentate ligands. The nitrile group could either be maintained as a coordinating group or be chemically transformed (e.g., hydrolyzed to a carboxylic acid or reduced to an amine) to provide additional coordination sites. This dual functionality makes it a promising, albeit currently underexplored, platform for the development of new ligands for catalysis.
Applications in Organocatalysis
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. Chiral amines, in particular, are a cornerstone of this field. The rigid bicyclo[2.2.2]octane scaffold is an attractive framework for the development of organocatalysts. uniroma1.it The constrained nature of the bicyclic system can lead to highly organized transition states, resulting in excellent stereoselectivity. rsc.org
Derivatives of 4-aminobicyclo[2.2.2]octane have shown significant promise in organocatalysis. For example, cyclic β-amino acids with a bicyclo[2.2.2]octane structure have been employed as efficient organocatalysts in their free form and as derivatives. acs.orgnih.gov Covalent organocatalysis of the aldol (B89426) reaction using tripeptide catalysts containing the ABOC moiety has yielded aldol products with high enantioselectivity. myskinrecipes.com Chiral secondary amines are known to be effective promoters for asymmetric cascade reactions. rsc.org While the primary amino group of this compound would need to be converted to a secondary amine to be used in many standard organocatalytic cycles, its inherent chirality (if resolved) and rigid structure make it a candidate for the development of novel organocatalysts. The presence of the nitrile group could also influence the catalyst's electronic properties and solubility.
Functional Materials Development (non-biological, non-pharmacological)
The unique structural and electronic properties of bicyclo[2.2.2]octane derivatives make them attractive building blocks for the construction of functional materials. solubilityofthings.comcymitquimica.com
Components in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The rigid and well-defined geometry of the bicyclo[2.2.2]octane scaffold makes it an excellent component for designing molecules that can self-assemble into larger, ordered structures. vu.lt Derivatives of bicyclo[2.2.2]octene have been shown to act as molecular scaffolds in supramolecular chemistry, which can aid in the design of complex molecular architectures.
Building Units for Porous Organic Frameworks (POFs) or Covalent Organic Frameworks (COFs)
Porous organic frameworks (POFs) and covalent organic frameworks (COFs) are classes of materials with high surface areas and tunable pore sizes, making them promising for applications in gas storage, separation, and catalysis. These materials are constructed from organic building blocks (monomers) that are linked together through strong covalent bonds. youtube.comresearchgate.net
The rigid and geometrically defined nature of the bicyclo[2.2.2]octane scaffold makes it an ideal candidate for a monomer in the synthesis of POFs and COFs. researchgate.netnih.gov For a molecule to be a suitable monomer, it typically needs to have at least two reactive functional groups that can participate in polymerization. This compound possesses both an amino group and a nitrile group at its bridgehead positions. Both of these groups can be involved in reactions that form covalent bonds to link the monomers together. For example, the amino group can react with aldehydes to form imine-linked frameworks, and the nitrile group can undergo cyclotrimerization or other reactions to form a network. While there are no direct reports of this compound being used for this purpose, the synthesis of imine-linked microporous polymer organic frameworks from diamine monomers is a known strategy. researchgate.net
Precursor to Advanced Intermediates in Fine Chemical Production
This compound and its derivatives are valuable building blocks in organic synthesis, serving as precursors to more complex molecules, particularly in the pharmaceutical industry. myskinrecipes.comlookchem.comjustia.com The hydrochloride salt of this compound is commercially available and used as a versatile building block in various synthetic pathways. lookchem.combiosynth.comachemblock.com
A notable application is in the synthesis of complex pharmaceutical intermediates. For example, this compound hydrochloride has been used in the preparation of N-(4-cyanobicyclo[2.2.2]octan-1-yl)-4-fluoro-2-(methylsulfonamido)benzamide. epo.org This demonstrates its utility as a scaffold upon which additional chemical complexity can be built.
The following table details examples of advanced intermediates synthesized from 4-aminobicyclo[2.2.2]octane derivatives.
| Starting Material | Product | Application/Significance | Reference |
|---|---|---|---|
| This compound hydrochloride | N-(4-cyanobicyclo[2.2.2]octan-1-yl)-4-fluoro-2-(methylsulfonamido)benzamide | Intermediate in the synthesis of sulfinylaminobenzamide and sulfonylaminobenzamide derivatives for potential therapeutic use. | epo.orggoogle.com |
| Dihydroxylated derivatives of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid | Scaffolds for antiviral agents | The rigid bicyclic core is decorated to create compounds with antiviral activity. | mdpi.com |
| 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid | 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic acid (AA-115/APG-115) | A potent and orally active Murine Double Minute 2 (MDM2) inhibitor in clinical development for cancer treatment. | acs.org |
The chemical reactivity of both the amino and nitrile groups allows for a wide range of transformations, making this compound a versatile precursor for fine chemical production.
Synthesis and Characterization of Advanced Derivatives and Analogues of 4 Aminobicyclo 2.2.2 Octane 1 Carbonitrile
Structural Modifications at the Amine and Nitrile Functional Groups
Modifications of the primary amine and nitrile functionalities are fundamental strategies for creating derivatives of 4-aminobicyclo[2.2.2]octane-1-carbonitrile. The amine group, in particular, serves as a versatile handle for a variety of chemical transformations.
One common modification involves the reaction of the amino group with electrophilic partners. For instance, the related ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate can be coupled with sulfonyloxyacetyl pyrrolidine (B122466) carbonitrile derivatives to form more complex structures. google.com This type of N-alkylation or acylation is a standard method for building larger molecular architectures. The amino group can also be protected, for example with a tert-butoxycarbonyl (Boc) group, which allows for selective reactions at other positions of the molecule before its removal under acidic conditions.
Transformations of the nitrile group, or its precursor the carboxylic acid, are also key to derivatization. The carboxylic acid can be converted to esters, such as methyl or ethyl esters, which can then undergo further reactions. For example, the synthesis of (2S,3S)-3-((2-(5,7-difluoro-1H-indol-3-yl)-5-fluoropyrimidin-4-yl)amino)bicyclo[2.2.2]octane-2-carboxylic acid was achieved through the hydrolysis of its corresponding methyl ester using lithium hydroxide. nih.gov The amine and carboxylic acid functionalities can also react intramolecularly or with bifunctional reagents to form fused heterocyclic systems. For example, reaction of a β-amino ester derivative with PhNCS followed by acid-catalyzed cyclization yields a tricyclic thioxo-hexahydroquinazolinone. mdpi.comresearchgate.net
Table 1: Examples of Reactions at the Amine and Carboxylate/Nitrile Groups
| Starting Material Moiety | Reagent/Reaction Type | Product Moiety/Linkage |
|---|---|---|
| Amine | Acylation / Alkylation | Amide / Secondary or Tertiary Amine |
| Amine | Reaction with Isocyanate/Isothiocyanate | Urea (B33335) / Thiourea (B124793) |
| Amine (Boc-protected) | Deprotection (Acid) | Primary Amine |
| Carboxylic Acid | Esterification | Ester (Methyl, Ethyl, etc.) |
| Ester | Saponification/Hydrolysis | Carboxylic Acid |
Systematic Variation of Substituents on the Bicyclo[2.2.2]octane Core
Introducing substituents directly onto the carbon framework of the bicyclo[2.2.2]octane core is a powerful method for modulating the steric and electronic properties of the molecule. Research has focused on synthesizing derivatives with a variety of substituents at different positions on the bicyclic skeleton.
A notable class of derivatives includes those with aryl substituents. For example, 4-amino-6,7-diphenylbicyclo[2.2.2]octan-2-ones have been synthesized in one-pot reactions from benzylidene acetone (B3395972) and dialkylammonium rhodanides. researchgate.netmdpi.com These ketone derivatives can be stereoselectively reduced to the corresponding alcohols, which can then be esterified to introduce further diversity. researchgate.netnih.gov The resulting esters and related oximes have been evaluated for various biological activities. nih.gov
Hydroxyl groups have also been introduced onto the bicyclic frame. The synthesis of all-endo-3-amino-5-hydroxybicyclo[2.2.2]octane-2-carboxylic acid has been achieved through stereoselective functionalization of the double bond in a bicyclo[2.2.2]octene precursor. mdpi.comresearchgate.net This highlights the use of unsaturated precursors to install functionality on the saturated core. The synthesis of various bicyclo[2.2.2]octane-hexols, referred to as bishomoinositols, has also been reported, starting from Diels-Alder cycloaddition reactions to build the core structure. researchgate.net
Table 2: Examples of Substituents on the Bicyclo[2.2.2]octane Core
| Substituent | Position(s) | Synthetic Precursor/Method | Reference |
|---|---|---|---|
| Diphenyl | 6, 7 | One-pot reaction from benzylidene acetone | researchgate.netmdpi.com |
| Hydroxyl | 5 | Stereoselective functionalization of a bicyclo[2.2.2]octene | mdpi.comresearchgate.net |
| Multiple Hydroxyls | 2,3,5,6,7,8 | Diels-Alder followed by hydroxylation | researchgate.net |
Exploration of Diastereomeric and Enantiomeric Analogues
The stereochemistry of bicyclo[2.2.2]octane derivatives is crucial, as different isomers can exhibit distinct biological activities and physical properties. Consequently, significant research has been dedicated to the stereoselective synthesis of specific diastereomers and enantiomers.
Diastereoselective syntheses often rely on controlling the approach of reagents to the bicyclic system. For instance, the reduction of 4-amino-6,7-diphenylbicyclo[2.2.2]octan-2-ones to their corresponding alcohols proceeds with high stereoselectivity. researchgate.net The synthesis of di-endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid derivatives demonstrates control over the endo/exo configuration. mdpi.comresearchgate.net The configuration of these compounds is typically established using NMR spectroscopy, analyzing coupling constants, and through X-ray crystallography. researchgate.netmdpi.com
Enantioselective synthesis has been achieved using chiral auxiliaries and catalysts. A notable approach involves the diastereoselective Diels-Alder reaction between 1,3-cyclohexadiene (B119728) and a chiral β-nitroacrylate. researchgate.net The resulting cycloadducts can then be transformed into enantiopure trans-(2S,3S)- or (2R,3R)-N-Boc-3-aminobicyclo[2.2.2]octane-2-carboxylic acids. researchgate.net Another strategy involves the resolution of a racemic mixture, such as the resolution of (±)-ethyl 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate using O,O'-dibenzoyltartaric acid to separate the diastereomeric salts. researchgate.netmdpi.com These enantiopure esters can then be converted into a variety of saturated and unsaturated amino acid analogues. mdpi.com
Synthesis of Homo- and Hetero-Bicyclic Derivatives
Fusing additional rings to the this compound framework leads to the formation of complex homo- and hetero-bicyclic (or tricyclic) systems. These derivatives have even greater conformational rigidity and present unique three-dimensional shapes.
Hetero-bicyclic derivatives are commonly synthesized through cyclization reactions involving the amine and carboxylate functionalities. For example, β-amino ester derivatives of bicyclo[2.2.2]octene can undergo acid-catalyzed cyclization to form tricyclic pyrimidinones (B12756618) and quinazolinones. mdpi.comresearchgate.net Specifically, the reaction of an amino ester with phenyl isothiocyanate gives a thiourea derivative, which can be cyclized to produce a 5,8-ethano-3-phenyl-2-thioxo-2,3,r-4a,t-5,t-8,c-8a-hexahydroquinazolin-4(1H)-one. mdpi.com In other work, a bicyclo[2.2.2]octane aminoester was coupled with an indole (B1671886) derivative and subsequently cyclized to form a complex heterocyclic structure for evaluation as an influenza inhibitor. nih.gov The formation of 2-azabicyclo[2.2.2]octa-2,5-dienes has also been reported through dimerization reactions. researchgate.net
Homobicyclic derivatives, where another carbocyclic ring is fused to the bicyclo[2.2.2]octane core, are less commonly described in the context of the title compound but represent an area of synthetic interest for creating highly rigid carbon scaffolds.
Synthesis of Isosteric and Structural Analogues with Modified Skeletal Architectures
The development of isosteres and structural analogues of this compound involves replacing the bicyclo[2.2.2]octane (BCO) core with other rigid cage structures. This strategy is part of a broader approach in medicinal chemistry where saturated carbocycles are used as bioisosteres for aromatic rings to improve properties like metabolic stability and solubility. acs.org
The BCO framework itself is considered a saturated bioisostere of a para-substituted benzene (B151609) ring. acs.org Other non-aromatic cage structures that serve a similar purpose include bicyclo[1.1.1]pentane (BCP) and cubane (B1203433). acs.orgresearchgate.net The synthesis of analogues where the BCO unit is replaced by a BCP or cubane moiety has been explored to create novel chemical matter with potentially improved pharmaceutical properties. researchgate.net For example, the synthesis of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid provides a key building block for these types of structural analogues. researchgate.net
Structural analogues with different bicyclic frameworks have also been synthesized. These include related bridged systems that are not direct isosteres but share the characteristic of being conformationally constrained amino acids. Examples include 2-azabicyclo[2.2.1]heptane-1-carboxylic acid (a 2,4-methanoproline homologue) and 6-azabicyclo[3.2.1]octane-5-carboxylic acid. researchgate.net These syntheses often start from corresponding cycloalkenones and proceed through multi-step sequences involving key steps like a tandem Strecker-intramolecular cyclization reaction. researchgate.net
Emerging Research Frontiers and Future Perspectives on 4 Aminobicyclo 2.2.2 Octane 1 Carbonitrile
The rigid, three-dimensional structure of the bicyclo[2.2.2]octane core imparts unique stereochemical and electronic properties, making its derivatives, such as 4-Aminobicyclo[2.2.2]octane-1-carbonitrile, valuable scaffolds in medicinal chemistry and materials science. As synthetic methodologies advance, new frontiers are opening for the preparation, functionalization, and application of this compound. This article explores emerging research directions poised to enhance the synthetic accessibility and utility of this compound, focusing on cutting-edge technologies and sustainable strategies.
Q & A
Q. Basic Structural Analysis
- X-ray Crystallography : Resolves bicyclic framework and substituent positions .
- NMR Spectroscopy : - and -NMR confirm amino and nitrile group integration, with -NMR coupling patterns revealing stereochemistry .
- Dipole Moment Calculations : Experimental dipole moments (e.g., 3.5–4.0 D) validate computational models .
What are the primary reaction pathways for modifying this compound?
Q. Basic Reactivity
- Nucleophilic Substitution : Amino group reacts with acyl chlorides or sulfonyl chlorides to form amides/sulfonamides .
- Cycloadditions : Participates in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride) to form fused bicyclic systems .
- Reductive Amination : Nitrile reduction (via LiAlH) yields primary amines for further functionalization .
How can catalytic methods be optimized to improve synthesis efficiency?
Q. Advanced Synthesis Optimization
- Catalyst Screening : Test Lewis acids (e.g., In(OTf)) or organocatalysts (e.g., proline derivatives) to enhance enantioselectivity .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) increase reaction rates, while additives like molecular sieves reduce hydrolysis .
- Kinetic Studies : Monitor reaction progress via in situ IR or LC-MS to identify bottlenecks (e.g., intermediate stability) .
How can computational models predict biological activity?
Q. Advanced Computational Modeling
- QSAR Models : Use molecular topology to correlate descriptors (e.g., Wiener index) with antimalarial activity (pIC) .
- Docking Simulations : Map electrostatic potential surfaces to identify binding pockets in target enzymes (e.g., Plasmodium dihydroorotate dehydrogenase) .
What mechanisms explain its interactions with biological targets?
Q. Advanced Mechanistic Studies
- Hydrogen Bonding : Amino groups form H-bonds with catalytic residues (e.g., Asp/Glu in proteases), validated via mutagenesis .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (e.g., ) to quantify target affinity .
How can contradictory reaction yields in Diels-Alder reactions be resolved?
Q. Data Contradiction Analysis
- Substituent Effects : Electron-withdrawing groups (EWGs) on dienophiles reduce yields (e.g., 40% vs. 75% for methyl vs. nitro substituents) .
- Steric Hindrance : Bulky substituents on the bicyclic scaffold limit transition-state accessibility, requiring lower reaction temperatures .
What strategies enable chiral resolution of enantiomers?
Q. Advanced Chiral Resolution
- Derivatization : Use chiral auxiliaries (e.g., Mosher’s acid) to form diastereomers separable via HPLC .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer .
How is thermal stability assessed for material science applications?
Q. Advanced Stability Studies
- Thermogravimetric Analysis (TGA) : Decomposition onset at 220–240°C indicates suitability for high-temperature processes .
- DSC Profiling : Melting endotherms (e.g., 150–160°C) correlate with crystallinity, adjustable via recrystallization solvents .
How can biological activity predictions integrate experimental and computational data?
Q. Advanced Bioactivity Prediction
- In Vitro-In Silico Hybrid Models : Combine IC values from enzyme inhibition assays with molecular dynamics simulations to refine QSAR predictions .
- Metabolite Profiling : LC-MS/MS identifies active metabolites, guiding structural modifications for improved pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
